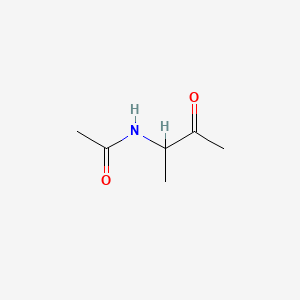

N-(3-oxobutan-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-oxobutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVPUNRJDRXQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300568 | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-81-5 | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-methyl-2-oxopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of N-(3-oxobutan-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxobutan-2-yl)acetamide, also known as 3-acetamido-2-butanone, is a keto-amide with potential applications in chemical synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established data with predicted properties to offer a thorough profile of the compound.

Chemical Identity and Physical Properties

This compound is a derivative of 2-butanone, featuring an acetamido group at the third position. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | ChemDraw |

| Synonym | 3-acetamido-2-butanone | Organic Syntheses |

| CAS Number | 6628-81-5 | PubChem[1] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| Boiling Point | 102-106 °C at 2 mmHg | Organic Syntheses |

| Refractive Index (n_D^25) | 1.4558–1.4561 | Organic Syntheses |

| Melting Point | No experimental data available | - |

| Solubility | No experimental data available | - |

Synthesis

A reliable method for the synthesis of this compound has been reported in Organic Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Alanine (vacuum-dried): 35.1 g (0.39 mole)

-

Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)

-

Acetic anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)

Procedure:

-

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.

-

The mixture is heated with stirring on a steam bath.

-

The heating is continued for 6 hours after the solution becomes complete.

-

After the reaction is complete, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.

-

The residue is then distilled through a 15-cm column packed with glass helices.

-

The crude product is collected at a boiling range of 110–125 °C at 3 mmHg.

-

Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone, boiling at 102–106 °C at 2 mmHg.

Note: It may be necessary to heat the distillation column to obtain the maximum yield of the product.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following section provides available data and predicted spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem.

While experimental ¹H NMR, IR, and mass spectrometry data for this compound are not readily found in the public domain, the following sections describe the expected spectral characteristics based on its chemical structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

CH₃-C=O (ketone): A singlet.

-

CH₃-C=O (amide): A singlet.

-

CH-NH: A multiplet, likely a quartet, coupled with the adjacent methyl group.

-

CH₃-CH: A doublet, coupled with the adjacent methine proton.

-

NH: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups.

-

N-H stretch: A moderate to strong band around 3300 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp band around 1715 cm⁻¹.

-

C=O stretch (amide I band): A strong, sharp band around 1650 cm⁻¹.

-

N-H bend (amide II band): A moderate band around 1550 cm⁻¹.

-

C-N stretch: A moderate band in the fingerprint region.

Predicted Mass Spectrum

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 129. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl groups and the loss of the acetamido group.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the currently available information on the basic properties of this compound. While a reliable synthesis protocol and some physical constants are well-documented, a significant portion of its spectroscopic characterization relies on predicted data due to a lack of published experimental results. Further experimental investigation is warranted to fully elucidate the properties of this compound, which may hold promise for various applications in synthetic chemistry. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this compound.

References

An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxobutan-2-yl)acetamide, more commonly known as 3-acetamido-2-butanone, is a keto-amide compound of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers investigating this and related molecules.

Chemical and Physical Properties

The chemical and physical properties of this compound (3-acetamido-2-butanone) are summarized in the table below. The data is a combination of experimentally determined values and computationally predicted properties to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 161633340[1] |

| Synonym | 3-acetamido-2-butanone | Organic Syntheses[2] |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | - |

| Boiling Point | 102-106 °C at 2 mmHg | Organic Syntheses[2] |

| Refractive Index (n²⁵/D) | 1.4558–1.4561 | Organic Syntheses[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Topological Polar Surface Area | 46.2 Ų | PubChem (Predicted) |

| LogP | -0.5 | PubChem (Predicted) |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base. The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Experimental Protocol

Materials:

-

DL-Alanine (vacuum-dried)

-

Pyridine (C.P. grade)

-

Acetic anhydride (95% minimum assay)

Procedure:

-

A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried DL-alanine is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.[2]

-

The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.[2]

-

After the reaction period, the excess pyridine and acetic anhydride, along with the acetic acid formed, are removed by distillation under reduced pressure.[2]

-

The resulting residue is then distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C at 3 mmHg.[2]

-

Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at 102–106°C at 2 mmHg.[2] The expected yield is between 41 and 45 g (81–88%).[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS would be:

-

-CH₃ (acetyl group): A singlet around δ 2.0-2.2 ppm.

-

-CH₃ (ketone methyl group): A singlet around δ 2.1-2.3 ppm.

-

-CH₃ (on the chiral center): A doublet around δ 1.2-1.4 ppm.

-

-CH (on the chiral center): A quartet or multiplet around δ 4.5-4.8 ppm, coupled to the adjacent methyl protons and the amide proton.

-

-NH (amide): A broad singlet or doublet (depending on solvent and concentration) around δ 6.0-8.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule:

-

C=O (ketone): In the range of δ 205-215 ppm.

-

C=O (amide): In the range of δ 169-172 ppm.

-

-CH (chiral center): Around δ 50-60 ppm.

-

-CH₃ (acetyl group): Around δ 23-25 ppm.

-

-CH₃ (ketone methyl group): Around δ 28-30 ppm.

-

-CH₃ (on the chiral center): Around δ 18-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicating the presence of the ketone and amide functional groups:

-

N-H stretch: A moderate to strong band around 3300 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.

-

C=O stretch (amide I band): A strong, sharp absorption around 1650 cm⁻¹.

-

N-H bend (amide II band): A moderate absorption around 1550 cm⁻¹.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of acetyl (CH₃CO, m/z = 43) and acetamido (CH₃CONH, m/z = 58) groups, as well as cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity or the involvement of this compound in any signaling pathways. While acetamide and ketone moieties are present in various biologically active molecules, any extrapolation of potential activity for this specific compound would be speculative without direct experimental evidence.

Derivatives of acetamide have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. However, these activities are highly dependent on the overall molecular structure. Similarly, various ketones play roles in biological systems, but this does not directly inform on the specific activity of this compound.

Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its functional groups and the safety profiles of similar compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable keto-amide with well-defined chemical and physical properties. This guide provides a solid foundation for its preparation and characterization. The absence of data on its biological activity presents an opportunity for future research to explore its potential roles in various biological systems and its applications in drug discovery and development.

References

N-(3-oxobutan-2-yl)acetamide: A Comprehensive Technical Guide

CAS Number: 6628-81-5 Synonyms: 3-Acetamido-2-butanone

This technical guide provides a detailed overview of N-(3-oxobutan-2-yl)acetamide, a keto-acetamide of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document combines established synthetic protocols with predicted spectroscopic characteristics and contextual information from related compounds.

Chemical and Physical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes the available information. Researchers are advised to determine these properties experimentally for any newly synthesized material.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₁NO₂ | Calculated |

| Molecular Weight | 129.16 g/mol | Calculated |

| Appearance | Powder | [1] |

| Boiling Point | 102–106 °C at 2 mmHg | Experimental Data[2] |

| 110–125 °C at 3 mmHg (crude) | Experimental Data[2] | |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Not Available | Expected to be soluble in water and polar organic solvents. |

| pKa | Not Available | The amide proton is weakly acidic. |

| Refractive Index (n²⁵D) | 1.4558–1.4561 | Experimental Data[2] |

Synthesis

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses. The method involves the Dakin-West reaction, where an α-amino acid (alanine) is heated with acetic anhydride and a base (pyridine).

Experimental Protocol: Synthesis of 3-Acetamido-2-butanone[2]

Materials:

-

Alanine (vacuum-dried): 35.1 g (0.39 mole)

-

Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)

-

Acetic Anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)

Procedure:

-

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.

-

The mixture is heated with stirring on a steam bath. Heating is continued for 6 hours after the alanine has completely dissolved.

-

After the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.

-

The residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C under a pressure of 3 mmHg.

-

Redistillation (refractionation) of the crude product yields the purified 3-acetamido-2-butanone.

-

Yield: 41–45 g (81–88%)

-

Boiling Point: 102–106°C at 2 mmHg

-

Refractive Index (n²⁵D): 1.4558–1.4561

-

Notes on the Procedure:

-

Stirring is important; without it, the reported yield may be significantly lower.[2]

-

The molar ratios of pyridine and acetic anhydride to the amino acid are crucial for achieving high yields.[2]

-

It may be necessary to heat the distillation column to ensure the efficient collection of the product.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Dakin-West reaction.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available in public databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3-1.5 | Doublet | 3H | CH₃-CH | Coupled to the adjacent methine (CH) proton. |

| ~2.0-2.2 | Singlet | 3H | CH₃-C=O (amide) | Acetyl group protons with no adjacent protons to couple with. |

| ~2.2-2.4 | Singlet | 3H | CH₃-C=O (ketone) | Ketone methyl protons with no adjacent protons. |

| ~4.5-4.8 | Quintet or Multiplet | 1H | CH₃-CH-NH | Coupled to the adjacent methyl protons (doublet) and the amide proton (if coupling is observed). |

| ~6.5-7.5 | Broad Singlet | 1H | NH | Amide proton, often broad due to quadrupole relaxation and exchange. Its position is solvent-dependent. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~15-20 | CH₃ -CH | Aliphatic methyl carbon. |

| ~23-28 | CH₃ -C=O (amide) | Acetyl methyl carbon. |

| ~28-33 | CH₃ -C=O (ketone) | Ketone methyl carbon. |

| ~55-65 | CH₃-CH -NH | Methine carbon attached to the nitrogen atom. |

| ~170-175 | C =O (amide) | Amide carbonyl carbon. |

| ~205-215 | C =O (ketone) | Ketone carbonyl carbon, typically shifted significantly downfield. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the prominent absorption bands of the amide and ketone functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-3250 (broad) | N-H Stretch | Characteristic of a secondary amide. |

| 2990-2850 | C-H Stretch | Aliphatic C-H bonds. |

| ~1715 | C=O Stretch (Ketone) | Strong, sharp absorption typical for an aliphatic ketone. |

| ~1650 | C=O Stretch (Amide I) | Strong absorption for the amide carbonyl. |

| ~1550 | N-H Bend (Amide II) | Moderate to strong band, characteristic of secondary amides. |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 129 would be expected. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl groups.

Expected Fragmentation Pathways:

-

Loss of acetyl radical (•COCH₃): [M - 43]⁺ leading to a fragment at m/z = 86.

-

Loss of an acetamido radical: [M - 58]⁺ leading to a fragment at m/z = 71.

-

Formation of the acetyl cation: A prominent peak at m/z = 43 ([CH₃CO]⁺) is highly likely and may be the base peak.

-

McLafferty rearrangement: Not a primary expected pathway due to the lack of a sufficiently long alkyl chain with a γ-hydrogen relative to the ketone.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Biological Activity and Applications

There is no specific biological activity or drug development research associated with this compound in the public domain. However, the acetamide functional group is a common scaffold in medicinal chemistry. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory agents: Some acetamide derivatives act as inhibitors of enzymes like cyclooxygenase-II (COX-II).

-

Antioxidant agents: Certain derivatives have shown potential in scavenging free radicals.

-

Anticonvulsants: The acetamide moiety is present in some anticonvulsant drugs.

It is important to note that these activities are for the general class of acetamide derivatives and have not been demonstrated for this compound itself. Any potential biological activity of this specific compound would require experimental investigation.

Analytical Methods

No standardized analytical methods have been published for this compound. However, based on its structure, the following techniques would be suitable for its analysis and purification.

-

Gas Chromatography (GC): Given its volatility (boiling point of 102-106°C at 2 mmHg), GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be an effective method for purity assessment and identification. A mid-polarity column would likely provide good separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable for analyzing the purity of the compound. UV detection would be possible due to the presence of the carbonyl groups.

Safety and Handling

No specific toxicology data is available for this compound. General precautions for handling laboratory chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide serves as a foundational resource for this compound. The significant gaps in experimental data highlight opportunities for further research to fully characterize this compound.

References

An In-depth Technical Guide to the Molecular Structure of N-(3-oxobutan-2-yl)acetamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(3-oxobutan-2-yl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Identity

This compound, also known as 3-acetamido-2-butanone, is a keto-amide with the chemical formula C₆H₁₁NO₂.[1] The molecule features a central butanone structure with an acetamido group attached to the third carbon atom.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 129.16 g/mol |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 129.078978594 Da |

| Monoisotopic Mass | 129.078978594 Da |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 9 |

| Complexity | 131 |

Table 2: Experimental Physical Properties [2]

| Property | Value |

| Boiling Point | 102-106 °C at 2 mmHg |

| Refractive Index (n_D^25) | 1.4558–1.4561 |

Synthesis of this compound

A detailed and verified experimental protocol for the synthesis of this compound (referred to as 3-acetamido-2-butanone in the original literature) is available from Organic Syntheses.[2] The synthesis involves the reaction of alanine with acetic anhydride in the presence of pyridine.

Experimental Protocol

Materials:

-

Alanine (vacuum-dried)

-

Pyridine (C.P. grade)

-

Acetic anhydride (95% minimum assay)

Procedure:

-

A mixture of 156.6 g (159 ml, 1.98 moles) of pyridine, 239.9 g (224 ml, 2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.[2]

-

The mixture is heated with stirring on a steam bath for 6 hours after the alanine has completely dissolved.[2]

-

Following the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.[2]

-

The residue is then distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at 3 mmHg.[2]

-

Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at 102–106°C at 2 mmHg. The reported yield is 81–88%.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide (C6H11NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-oxobutan-2-yl)acetamide, a small molecule with the chemical formula C6H11NO2. While this specific compound is not extensively documented in peer-reviewed literature under this name, its structure corresponds to the well-defined chemical entity N-(1-methyl-2-oxopropyl)acetamide, also known as 3-acetamido-2-butanone. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses methods for its analysis. Furthermore, this guide explores the potential biological activities of this compound by examining structurally related β-keto amides and N-acyl-α-amino ketones, which have shown promise as antimicrobial and proteasome-inhibiting agents. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Introduction and Identification

This compound is a systematic name for an organic compound that contains both an acetamide and a ketone functional group. The chemical formula is C6H11NO2. The most common synonym for this compound is N-(1-methyl-2-oxopropyl)acetamide , and it is also referred to as 3-acetamido-2-butanone .

PubChem Compound ID: 97923[1] CAS Number: 6628-81-5[1]

The structure of this molecule, characterized by a β-keto amide moiety, suggests its potential for interesting chemical reactivity and biological activity. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related compounds.

Physicochemical Properties

The physicochemical properties of N-(1-methyl-2-oxopropyl)acetamide have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| Molecular Formula | C6H11NO2 | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 129.078978594 Da | PubChem[1] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 131 | PubChem[1] |

Synthesis and Analysis

Experimental Protocol for Synthesis

A detailed method for the synthesis of 3-acetamido-2-butanone has been reported in Organic Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.[2]

Materials:

-

Alanine (vacuum-dried): 35.1 g (0.39 mole)

-

Pyridine (C.P. grade): 156.6 g (159 ml, 1.98 moles)

-

Acetic anhydride (95% minimum assay): 239.9 g (224 ml, 2.35 moles)

Procedure:

-

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.

-

The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.

-

After the reaction is complete, the excess pyridine and acetic anhydride, along with the acetic acid byproduct, are removed under reduced pressure.

-

The resulting residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at 3 mm Hg.

-

Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone with a boiling point of 102–106°C at 2 mm Hg. The refractive index should be nD25 1.4558–1.4561.[2]

Note: For efficient product recovery, heating the distillation column may be necessary.[2]

Analytical Techniques

The characterization of this compound and related compounds typically involves a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the methyl groups of the acetyl and acetamido moieties, as well as the methine proton. The ¹³C NMR would show signals for the two carbonyl carbons (ketone and amide), in addition to the aliphatic carbons.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this one.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond, the amide C=O, and the ketone C=O would be expected.[1]

Potential Biological Activities

While there is a lack of specific biological data for this compound, the structural motifs present in the molecule, namely the β-keto amide functionality, are found in compounds with known biological activities.

Antimicrobial Activity

β-Keto amides have been investigated for their antimicrobial properties. A study on a series of chiral β-keto amides demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some of these compounds are presented in the table below.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Source |

| 3d | 125 | 125 | >500 | >500 | [3] |

| 3i | >500 | >500 | 125 | >500 | [3] |

| 3c | 250 | 250 | 250 | 250 | [3] |

| 3e | 250 | 250 | 250 | 250 | [3] |

| 3f | 250 | 250 | 250 | 250 | [3] |

| 3g | 250 | 250 | 250 | 250 | [3] |

These data suggest that compounds with a β-keto amide scaffold can exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area.

Proteasome Inhibition

Peptide α-ketoamides are a class of potent and reversible inhibitors of the proteasome, a key cellular machinery for protein degradation. The α-ketoamide functional group acts as a "warhead" that interacts with the catalytic threonine residue in the active sites of the proteasome.[4] Inhibition of the proteasome is a validated therapeutic strategy in oncology.

A series of pseudodipeptides and pseudotripeptides bearing a C-terminal α-ketoamide moiety have been synthesized and evaluated as proteasome inhibitors. One such compound, a 1-naphthyl derivative, exhibited potent and selective inhibition of the β5 subunit of the 20S proteasome with an IC50 value in the nanomolar range.[4]

| Compound | β5 IC50 (nM) | β1 IC50 (µM) | β2 IC50 (µM) | Source |

| 13c (1-naphthyl derivative) | 7 | 60 | >100 | [4] |

Given that this compound contains an α-ketoamide-like structure within a small molecule, it could potentially interact with the proteasome, although likely with lower affinity than larger peptide-based inhibitors.

Conclusion

This compound, also known as N-(1-methyl-2-oxopropyl)acetamide, is a readily synthesizable small molecule containing a β-keto amide moiety. While specific biological data for this compound are scarce, its structural features suggest potential for antimicrobial and proteasome-inhibiting activities. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of this and related compounds. The presented data on analogous structures should encourage the exploration of this compound in drug discovery and development programs.

References

- 1. N-(1-methyl-2-oxopropyl)acetamide | C6H11NO2 | CID 97923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(3-oxobutan-2-yl)acetamide: A Novel Compound

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper addresses the compound N-(3-oxobutan-2-yl)acetamide, molecular weight 129.16 g/mol . An exhaustive search of chemical databases and scientific literature reveals a significant finding: there is currently no published experimental data for this specific molecule. The provided molecular weight corresponds to the molecular formula C6H11NO2, for which this compound is a valid but uncharacterized isomer. This document serves as a foundational guide for researchers interested in the synthesis, characterization, and potential biological evaluation of this novel compound. It outlines a proposed synthetic pathway and a comprehensive characterization workflow. For comparative purposes, data on the known isomer, Cycloleucine, is also presented.

Introduction and Identification of the Knowledge Gap

The inquiry for a detailed technical guide on this compound with a molecular weight of 129.16 g/mol has highlighted a notable gap in the existing chemical literature. While the IUPAC name and molecular weight are consistent with the molecular formula C6H11NO2, extensive searches in prominent databases such as PubChem, ChemSpider, and Reaxys, as well as scholarly archives, have yielded no specific experimental data for this compound.

This lack of information suggests that this compound is a novel compound that has not yet been synthesized or characterized. Therefore, this whitepaper will pivot from a review of existing data to a prospective guide for its future investigation.

Molecular Structure and Isomers

The proposed structure of this compound is presented below. It features a central butanone backbone with an acetamide group attached to the second carbon.

Caption: Proposed chemical structure of this compound.

The molecular formula C6H11NO2 encompasses a variety of structural isomers. A well-characterized isomer is Cycloleucine (1-aminocyclopentanecarboxylic acid), an unnatural amino acid.[1][2]

Physicochemical Properties: A Comparative Overview

In the absence of experimental data for this compound, we present the known properties of the isomer Cycloleucine for context.

| Property | Value (for Cycloleucine) | Reference |

| Molecular Weight | 129.16 g/mol | [3] |

| Molecular Formula | C6H11NO2 | [1] |

| IUPAC Name | 1-aminocyclopentane-1-carboxylic acid | [2] |

| Melting Point | 260 °C (decomposes) | |

| Solubility | Soluble in water | |

| pKa | 2.2 (carboxyl), 10.3 (amino) |

Proposed Experimental Protocols

Given that this compound is a novel compound, the following sections outline a hypothetical, yet scientifically grounded, approach to its synthesis and characterization.

Proposed Synthesis of this compound

A plausible synthetic route could involve a multi-step process, beginning with commercially available starting materials. A possible workflow is outlined below.

Caption: A hypothetical workflow for the synthesis of this compound.

Detailed Methodology:

-

Neutralization: To a stirred solution of 3-aminobutan-2-one hydrochloride in anhydrous dichloromethane at 0 °C, add triethylamine dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Acylation: Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure this compound.

Proposed Characterization Workflow

Once synthesized, the identity and purity of this compound would need to be confirmed through a series of analytical techniques.

Caption: A logical workflow for the analytical characterization of synthesized this compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the methyl protons of the acetyl group, the methyl protons adjacent to the carbonyl group, the methyl proton on the chiral center, and the methine proton, as well as the N-H proton.

-

¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbons of the ketone and amide, the carbon bearing the nitrogen, and the three methyl carbons.

-

-

Mass Spectrometry (MS):

-

Employing techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial to confirm the molecular weight of 129.16 g/mol . Fragmentation patterns can provide further structural information.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the ketone C=O stretch (around 1715 cm⁻¹).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the synthesized compound.

-

-

Melting Point Determination:

-

The melting point of the purified solid will serve as a key physical property and an indicator of purity.

-

Potential Biological Activity and Future Directions

While no biological activity has been reported for this compound, the acetamide functional group is a common motif in many biologically active molecules. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including antioxidant and anti-inflammatory activities.[4][5]

Future research on this compound could involve screening for various biological activities, such as:

-

Antimicrobial assays

-

Anticancer activity against various cell lines

-

Enzyme inhibition assays, targeting kinases or proteases

-

Anti-inflammatory assays

Should any significant biological activity be identified, further studies into its mechanism of action and potential involvement in cellular signaling pathways would be warranted.

Conclusion

This compound represents an unexplored area of chemical space. This whitepaper acknowledges the current absence of experimental data and provides a comprehensive, forward-looking guide for its synthesis and characterization. The proposed experimental protocols are based on established principles of organic chemistry and analytical science. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this novel compound and its potential applications.

References

- 1. C6H11NO2 - Wikipedia [en.wikipedia.org]

- 2. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanecarboxylic acid, 3-amino-, cis- | C6H11NO2 | CID 521264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of 3-Acetamido-2-butanone from Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-acetamido-2-butanone from the amino acid alanine. The primary method detailed is an adaptation of the Dakin-West reaction, a classical and effective method for converting α-amino acids into α-acetamido ketones.[1][2] This document presents a comprehensive experimental protocol, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support research and development in synthetic chemistry and drug discovery.

Introduction

3-Acetamido-2-butanone belongs to the class of β-acetamido ketones, which are valuable intermediates in organic synthesis.[3] While specific applications for 3-acetamido-2-butanone are not extensively documented in publicly available literature, the broader class of butanone derivatives sees significant use in the pharmaceutical industry. Butanone, also known as methyl ethyl ketone (MEK), is a widely used solvent in the manufacturing of coatings, adhesives, and for certain drug formulations.[4][5] It can act as a solvent for various active pharmaceutical ingredients, including pain relievers and anti-inflammatory agents, particularly in topical and transdermal delivery systems.[4][6] Furthermore, butanone and its derivatives serve as intermediates in the synthesis of a range of pharmaceuticals, dyes, and other fine chemicals.[7][8] The synthesis of 3-acetamido-2-butanone from a readily available chiral building block like alanine is therefore of significant interest to the scientific community.

Core Synthesis Pathway: The Dakin-West Reaction

The synthesis of 3-acetamido-2-butanone from alanine is achieved through the Dakin-West reaction. This reaction transforms an α-amino acid into a keto-amide using an acid anhydride and a base, typically pyridine.[1] The reaction proceeds through the formation of an azlactone intermediate.[9][10]

A critical aspect of the Dakin-West reaction is that it leads to the racemization of the chiral center of the starting amino acid.[2][9] The mechanism involves the deprotonation of the azlactone to form a resonance-stabilized 1,3-oxazol-5-olate, which is achiral.[9] Subsequent acylation and ring-opening lead to the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-acetamido-2-butanone from alanine as described in the detailed experimental protocol.

| Parameter | Value |

| Reactants | |

| Alanine | 35.1 g (0.39 mole) |

| Pyridine | 156.6 g (1.98 moles) |

| Acetic Anhydride | 239.9 g (2.35 moles) |

| Reaction Conditions | |

| Temperature | Steam bath |

| Time | 6 hours after solution is complete |

| Product | |

| Product Name | 3-Acetamido-2-butanone |

| Crude Product Yield | 41.5–47.5 g |

| Final Product Yield | 41–45 g (81–88%) |

| Boiling Point | 102–106°C / 2 mm Hg |

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Alanine (vacuum-dried)

-

Pyridine (C.P. grade)

-

Acetic Anhydride (95% minimum assay)

Equipment:

-

Three-necked flask equipped with a mechanical stirrer and reflux condenser

-

Steam bath

-

Distillation apparatus with a 15-cm column packed with glass helices

-

Vacuum source

Procedure:

-

A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried alanine is prepared in a suitable flask.

-

The mixture is heated with stirring on a steam bath.

-

The heating and stirring are continued for 6 hours after the alanine has completely dissolved.

-

Following the reaction period, the excess pyridine, acetic anhydride, and the acetic acid byproduct are removed under reduced pressure.

-

The resulting residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at a pressure of 3 mm Hg.

-

The crude product is then refractionated to yield 41–45 g (81–88%) of pure 3-acetamido-2-butanone, boiling at 102–106°C at a pressure of 2 mm Hg.

Visualizations

Reaction Mechanism: The Dakin-West Reaction

The following diagram illustrates the accepted "azlactone" pathway for the Dakin-West reaction. The mechanism begins with the acylation of the amino acid, followed by cyclization to an oxazolone intermediate. Deprotonation and subsequent acylation, ring-opening, and decarboxylation yield the final keto-amide product.[1]

Caption: The reaction mechanism of the Dakin-West reaction.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis of 3-acetamido-2-butanone from alanine.

Caption: Experimental workflow for the synthesis of 3-acetamido-2-butanone.

References

- 1. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 2. Dakin-West_reaction [chemeurope.com]

- 3. tandfonline.com [tandfonline.com]

- 4. batongchemical.com [batongchemical.com]

- 5. Butanone - Wikipedia [en.wikipedia.org]

- 6. batongchemical.com [batongchemical.com]

- 7. What Are the Uses of Butanone? - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 8. chemcess.com [chemcess.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. name-reaction.com [name-reaction.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of N-(3-oxobutan-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in pharmacology and drug design. The keto-enol tautomerism of β-dicarbonyl compounds is particularly significant, as the specific tautomeric form can dictate a molecule's biological activity, solubility, and pharmacokinetic profile. This whitepaper provides a comprehensive technical framework for investigating the keto-enol tautomerism of N-(3-oxobutan-2-yl)acetamide, a molecule possessing both β-diketone and amide functionalities. While specific experimental data for this compound is not extensively available in published literature, this guide extrapolates from well-established principles and methodologies applied to analogous structures, such as β-keto amides and β-diketones. It outlines detailed experimental protocols, theoretical computation methods, and a structured approach to data analysis, offering a complete roadmap for researchers to characterize the tautomeric behavior of this and similar molecules.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism involves the formal migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of a π-bond. This equilibrium is heavily influenced by the molecular structure, solvent, temperature, and pH. For β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.

The specific tautomeric ratio is critical in drug development.[1][2] The keto and enol forms of a drug candidate exhibit different properties:

-

Receptor Binding: The distinct shapes and hydrogen bonding capabilities of each tautomer can lead to vastly different binding affinities for a biological target.

-

Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa, which affects solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Metabolic Stability: One tautomer may be more susceptible to enzymatic degradation than the other.

This compound presents a compelling case study as it is a β-keto amide. Understanding its tautomeric preference is crucial for predicting its behavior in biological systems.

Experimental Protocols for Tautomer Analysis

The primary method for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy, as the tautomer interconversion is typically slow on the NMR timescale.[3][4] This allows for the observation of distinct signals for each form. UV-Vis spectroscopy and computational methods serve as complementary techniques.

¹H NMR Spectroscopy Protocol

Objective: To determine the tautomeric ratio (Keq) in various solvents and at different temperatures.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a consistent concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆, Methanol-d₄).[5]

-

Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature before analysis to ensure the equilibrium has been reached.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

For variable temperature studies, acquire spectra at a series of temperatures (e.g., 273 K to 333 K) in a suitable solvent like DMSO-d₆, allowing the sample to equilibrate at each new temperature.[3]

-

-

Spectral Analysis:

-

Identify and assign the characteristic proton signals for both the keto and enol tautomers.

-

Keto Form: Expect a signal for the α-proton (CH) between the carbonyl and amide groups and a signal for the methylene (CH₂) protons.

-

Enol Form: Expect a signal for the vinyl proton (C=CH) and a downfield-shifted signal for the enolic hydroxyl proton (OH), which may be broad due to exchange.[4]

-

Carefully integrate the signals corresponding to unique protons of each tautomer. For example, integrate the keto α-proton and the enol vinyl proton.

-

-

Calculation of Equilibrium Constant (Keq):

-

Calculate the percentage of the enol form using the integrated areas: % Enol = [Area(Enol) / (Area(Enol) + Area(Keto))] * 100 (Note: Ensure the integrated areas are normalized for the number of protons each signal represents, e.g., a CH₂ signal should be divided by two).[3]

-

Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

-

UV-Visible Spectroscopy Protocol

Objective: To qualitatively observe the shift in tautomeric equilibrium with solvent polarity.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Spectral Analysis:

-

The keto form typically exhibits a weak n→π* transition at a longer wavelength.

-

The enol form, with its conjugated system, will show a strong π→π* transition at a shorter wavelength.[6]

-

Changes in the relative intensities of these bands across different solvents indicate a shift in the keto-enol equilibrium.

-

Computational Chemistry Protocol

Objective: To calculate the relative thermodynamic stabilities of the tautomers and support experimental findings.

Methodology:

-

Structure Optimization: Build the 3D structures of the keto and all possible enol tautomers. Perform geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.

-

Energy Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermochemical data (Gibbs free energy).

-

Solvent Effects: To model solvent effects, repeat the optimization and frequency calculations using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be more stable. The energy difference can be used to estimate the theoretical Keq.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

| Proton Type | Keto Tautomer | Enol Tautomer |

| α-CH | 3.65 (q) | - |

| CH₃ (acetyl) | 2.20 (s) | 2.05 (s) |

| CH₃ (amide) | 2.15 (s) | 1.95 (s) |

| Vinyl-CH | - | 5.50 (s) |

| Enolic-OH | - | 12.5 (br s) |

| NH | 7.80 (br s) | 8.10 (br s) |

Table 2: Tautomeric Equilibrium Data at 298 K

| Solvent | Dielectric Constant (ε) | % Enol (Experimental) | Keq | ΔG° (kJ/mol) |

| Chloroform-d | 4.8 | 75% | 3.00 | -2.73 |

| Acetone-d₆ | 20.7 | 55% | 1.22 | -0.49 |

| DMSO-d₆ | 46.7 | 40% | 0.67 | +1.02 |

| Methanol-d₄ | 32.7 | 30% | 0.43 | +2.10 |

Interpretation: The data in Table 2 would illustrate a common trend for β-dicarbonyls, where the proportion of the enol form decreases as solvent polarity increases.[6] Polar, protic solvents can form strong hydrogen bonds with the keto form's carbonyl groups, stabilizing it relative to the internally hydrogen-bonded enol form.

Table 3: Thermodynamic Data from Variable-Temperature NMR in DMSO-d₆

| Parameter | Value |

| ΔH° (kJ/mol) | -10.5 |

| ΔS° (J/mol·K) | -32.0 |

Interpretation: A negative ΔH° would suggest that the enolization process is exothermic, favored at lower temperatures. A negative ΔS° indicates that the more ordered, cyclized enol form is less entropically favored than the more flexible keto form. These values are determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of a van't Hoff plot (ln(Keq) vs. 1/T).[7]

Significance in Drug Development

The tautomeric state of a molecule like this compound is not a mere chemical curiosity; it is a critical determinant of its potential as a therapeutic agent.

A drug that exists primarily in its less polar enol form in a lipid environment may more easily cross cell membranes. However, upon entering the aqueous environment of the cytoplasm or bloodstream, the equilibrium might shift towards the more polar keto form, which could be the required tautomer for binding to the active site of a target enzyme.[8] Therefore, characterizing and, if possible, controlling the tautomeric equilibrium is a key strategy in modern drug discovery.

Conclusion

This technical guide provides a robust framework for the comprehensive investigation of the keto-enol tautomerism of this compound. By employing a combination of high-resolution ¹H NMR spectroscopy, UV-Vis spectroscopy, and computational modeling, researchers can elucidate the precise nature of the tautomeric equilibrium. The detailed protocols and data interpretation guidelines presented here serve as a blueprint for determining the influence of environmental factors like solvent and temperature on this equilibrium. Understanding these fundamental chemical properties is an indispensable step in the rational design and development of new, effective therapeutic agents.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. biopchem.education [biopchem.education]

- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide on the Theoretical Properties of N-(3-oxobutan-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxobutan-2-yl)acetamide is a small molecule belonging to the class of β-keto amides. While specific experimental data on this compound is limited in publicly available literature, its structural motifs—an acetamide group and a β-keto functionality—are present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted biological activities, and potential metabolic pathways, based on data from analogous compounds and computational predictions. Detailed experimental protocols for the synthesis and characterization of similar β-keto amides are also presented to facilitate future research on this molecule.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound (monomer, C6H11NO2) are summarized in Table 1. These values are primarily computed predictions from publicly available chemical databases, as extensive experimental data for this specific molecule has not been reported. For comparative purposes, data for a closely related, slightly larger analog, N-(3-methyl-2-oxobutyl)acetamide, is also included.[1]

| Property | This compound (Predicted) | N-(3-methyl-2-oxobutyl)acetamide (Computed) | Data Source |

| Molecular Formula | C6H11NO2 | C7H13NO2 | PubChem |

| Molecular Weight | 129.16 g/mol | 143.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | N-(3-methyl-2-oxobutyl)acetamide | PubChem[1] |

| SMILES | CC(C(=O)C)NC(=O)C | CC(C)C(=O)CNC(=O)C | PubChem[1] |

| InChI | InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9) | InChI=1S/C7H13NO2/c1-5(2)7(10)4-8-6(3)9/h5H,4H2,1-3H3,(H,8,9) | PubChem[1] |

| XLogP3 | -0.4 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | 3 | PubChem[1] |

| Exact Mass | 129.078978594 Da | 143.094628657 Da | PubChem[1] |

| Topological Polar Surface Area | 46.2 Ų | 46.2 Ų | PubChem[1] |

| Complexity | 114 | 141 | PubChem[1] |

Synthesis and Characterization: Experimental Protocols for Analogous Compounds

General Synthesis of β-Keto Amides via Domino Fragmentation

A common approach for synthesizing functionalized β-keto amides involves the aminoacylation of β-enamino amides followed by a domino fragmentation.[2]

Protocol:

-

Acylation of β-enamino amides: A solution of a β-enamino amide in a suitable aprotic solvent (e.g., dichloromethane) is treated with a mixed carbonic anhydride of an N-protected amino acid.

-

Domino Fragmentation: The resulting C-acylated intermediate is subjected to acidic conditions to induce a domino fragmentation, yielding the desired β-keto amide.

Synthesis of N-Acyl-α-amino Ketones

The synthesis of N-acyl-α-amino ketones, which share structural similarities with this compound, can be achieved through the acylation of α-amino acids followed by reaction with an appropriate carbon nucleophile.[3]

Protocol:

-

N-acylation of an α-amino acid: An α-amino acid (e.g., L-valine) is reacted with an acyl chloride in the presence of a base (e.g., NaOH) to yield the corresponding N-acyl-α-amino acid.

-

Activation: The resulting N-acyl-α-amino acid is then activated, for example, by conversion to an oxazolone intermediate using ethyl chloroformate and a non-nucleophilic base like 4-methylmorpholine.

-

Friedel-Crafts Acylation: The activated intermediate is then reacted with an aromatic compound (e.g., benzene or toluene) in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the N-acyl-α-amino ketone.

Spectroscopic Characterization of Analogous N-Acyl-α-amino Ketones

The structural elucidation of newly synthesized compounds relies on a combination of spectroscopic techniques. Based on studies of similar N-acyl-α-amino ketones, the following spectral characteristics can be anticipated[3]:

-

¹H-NMR Spectroscopy: The proton on the nitrogen of the amide would likely appear as a doublet in the downfield region (δ ≈ 8.0-9.0 ppm). The methine proton adjacent to the nitrogen and ketone would likely be a multiplet (e.g., a triplet or doublet of doublets) in the range of δ ≈ 4.0-5.5 ppm. The methyl protons of the acetyl and ketone groups would appear as singlets in the upfield region (δ ≈ 2.0-2.5 ppm).

-

¹³C-NMR Spectroscopy: The carbonyl carbons of the amide and ketone would be expected to have chemical shifts in the range of δ ≈ 170-210 ppm. The methine carbon attached to the nitrogen would likely appear around δ ≈ 50-70 ppm. The methyl carbons would be found in the upfield region (δ ≈ 15-30 ppm).

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the amide and ketone groups would be expected in the region of 1650-1720 cm⁻¹. An N-H stretching vibration would likely be observed around 3300 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the β-keto amide and acetamide moieties are known pharmacophores found in a variety of bioactive compounds.

Inferred Biological Activities

-

Antimicrobial and Antibiofilm Activity: Some N-acyl-α-amino ketones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Additionally, related compounds have shown potential in inhibiting biofilm formation.[4]

-

Quorum Sensing Inhibition: The structurally similar β-keto esters have been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in virulence.[5] It is plausible that this compound could also modulate these pathways.

-

Enzyme Inhibition: The β-keto amide functionality can act as a Michael acceptor or a chelating group for metal ions in enzyme active sites, suggesting potential inhibitory activity against various enzymes.

Hypothetical Signaling Pathway Interaction

Given the potential for quorum sensing inhibition, a hypothetical interaction with a bacterial quorum sensing signaling pathway is depicted below. In this model, this compound could act as an antagonist to the binding of native autoinducers (like acyl-homoserine lactones) to their cognate receptor proteins (e.g., LuxR-type proteins).

References

- 1. Acetamide, N-(3-methyl-2-oxobutyl)- | C7H13NO2 | CID 536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

N-(3-oxobutan-2-yl)acetamide: A Technical Review of a Structurally Analogous Landscape

Disclaimer: This technical guide addresses the synthesis, properties, and potential biological activities related to N-(3-oxobutan-2-yl)acetamide. Due to a scarcity of published literature on this specific molecule, this review focuses on data from structurally similar acetamide derivatives. All experimental data and protocols presented herein are derived from studies on analogous compounds and should be interpreted as a predictive guide for the potential characteristics and methodologies applicable to this compound.

Introduction

This compound belongs to the class of N-substituted acetamides, a versatile scaffold in medicinal chemistry and materials science. The presence of both a ketone and an amide functional group suggests a molecule with the potential for diverse chemical reactivity and biological interactions. This guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological relevance of compounds structurally related to this compound, offering a foundational resource for researchers and drug development professionals.

Physicochemical Properties of Structurally Similar Compounds

Quantitative data for acetamide derivatives with similar structural motifs are summarized below. These values are computed and provide an estimation of the expected properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| N-(3-methyl-2-oxobutyl)acetamide | C7H13NO2 | 143.18 | 0.3 | 1 | 2 |

| N-[(2R)-3-methyl-1-oxobutan-2-yl]acetamide | C7H13NO2 | 143.18 | 0.4 | 1 | 2 |

| N-(3-acetamidopentan-2-yl)-3-oxobutanamide | C11H20N2O3 | 228.29 | 0.1 | 2 | 3 |

Synthesis of Acetamide Derivatives

The synthesis of N-substituted acetamides typically involves the acylation of a primary or secondary amine with an acetylating agent. A general workflow for the synthesis of such compounds is depicted below.

Caption: General workflow for the synthesis of N-substituted acetamides.

Experimental Protocol: Synthesis of N-(Thiazol-2-yl)acetamide (An illustrative example)

This protocol, adapted from the synthesis of a related acetamide derivative, provides a representative methodology.[1]

Materials:

-

2-Aminothiazole

-

Acetyl chloride

-

Dry Acetone

-

Acidified cold water

-

Ethyl acetate

Procedure:

-

A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[1]

-

After cooling, the reaction mixture is poured into acidified cold water.[1]

-

The resulting yellow solid is filtered and washed with cold acetone.[1]

-

Single crystals suitable for analysis can be obtained by recrystallization of the solid from ethyl acetate.[1]

Spectroscopic Data of Structurally Similar Acetamide Derivatives

The characterization of newly synthesized compounds is crucial. Below is a table summarizing typical spectroscopic data for related acetamide derivatives.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS (m/z) | Reference |

| 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide | 12.25 (s, 1H), 9.49 (s, 1H), 8.30 (t, J = 3.2 Hz, 1H), 8.16 - 8.14 (m, 1H), 7.53 - 7.50 (m, 1H), 7.28 - 7.24 (m, 2H), 6.90 (d, J = 2.8 Hz, 2H), 4.35 (d, J = 4.8 Hz, 2H), 2.24 (s, 3H), 2.16 (s, 3H), 2.15 (s, 3H), 1.81 (s, 3H) | 186.9, 168.8, 167.0, 166.7, 138.4, 138.2, 137.4, 136.1, 135.4, 135.3, 132.7, 132.3, 128.8, 128.7, 125.3, 124.2, 123.1, 121.5, 113.7, 113.2, 113.2, 37.1, 34.1, 21.0, 18.6, 18.0 | [M-H]+ 376.2 | [2] |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide | 9.87 (s, 1H, NH), 8.91 (br. s, 1H, NH), 8.06 (br. s, 1H) | 182.0 (C=S), 166.7 (C=O), 152.3, 136.2, 134.5, 134.1, 131.1, 129.4, 128.0, 127.7, 126.9, 125.4, 122.7, 115.8, 101.6 (CCl3), 69.7 (CH), 67.8 (CH2), 20.6 (CH3), 17.6 (CH3) | - | [3] |

Biological Activities of Acetamide Derivatives

Acetamide derivatives have been explored for a wide range of biological activities. The following sections detail some of these activities, with the understanding that these are based on structurally related compounds and may not be directly applicable to this compound.

Enzyme Inhibition

Many acetamide-containing molecules have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[2]

A logical workflow for screening and characterizing enzyme inhibitors is presented below.

Caption: Workflow for enzyme inhibitor discovery and development.

The following is a general protocol for determining the butyrylcholinesterase inhibitory activity of a compound.

Materials:

-

Butyrylcholinesterase (BChE) from equine serum

-

Butyrylthiocholine chloride (BTCh)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound solution

Procedure:

-

Prepare solutions of BChE, BTCh, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and BChE solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, BTCh, and DTNB.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Some acetamide derivatives have been screened for their antimicrobial properties. For instance, metal complexes of N(1)-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide have been evaluated for their antimicrobial activities.[4]

Quantitative Data from Related Compounds:

| Compound | Target | Activity | Reference |

| 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide | Butyrylcholinesterase | IC50 = 3.94 µM | [2] |

Conclusion

While direct experimental data on this compound is limited in the public domain, this technical guide provides a comprehensive overview based on structurally analogous compounds. The presented data on physicochemical properties, synthesis protocols, spectroscopic characteristics, and potential biological activities serve as a valuable starting point for researchers interested in this molecule. The methodologies and workflows outlined can be adapted for the synthesis and evaluation of this compound, paving the way for future investigations into its unique chemical and biological profile. Further research is warranted to elucidate the specific properties and potential applications of this compound.

References

- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, and biological activity of N-methyl-2-(1H-1,2,3-benzotriazol-1-y1)-3-oxobutan- ethioamide complexes with some divalent metal (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of N-Substituted Acetamide Compounds: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery of N-substituted acetamide compounds, encompassing their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of drug discovery.

Synthesis of N-Substituted Acetamides

The synthesis of N-substituted acetamides is typically achieved through the acylation of a primary or secondary amine with an acetylating agent. Several methods have been developed to facilitate this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

Classical Amide Bond Formation

A common and well-established method involves the reaction of a primary or secondary amine with acetyl chloride or acetic anhydride. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct.

General Experimental Protocol: Acetylation of an Amine with Acetyl Chloride

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-